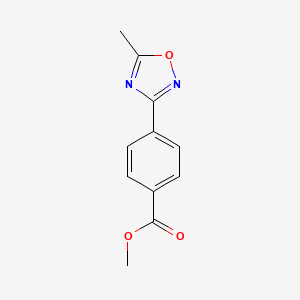

苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基)

描述

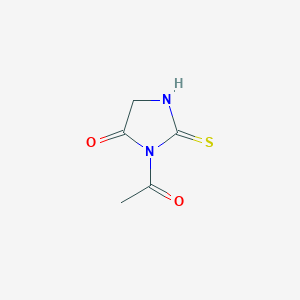

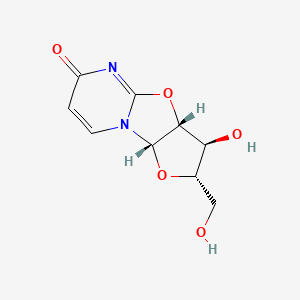

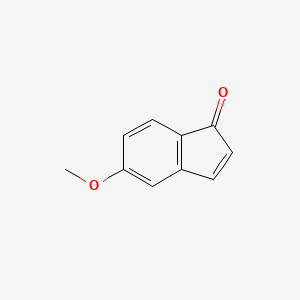

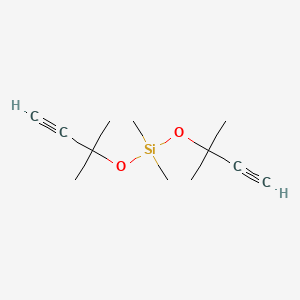

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized by various methods. For example, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

The molecular structure of oxadiazoles can vary based on the substituents attached to the ring. The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles can undergo various chemical reactions. For instance, N-Trinitroethylamino derivatives and energetic salts based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan were synthesized and fully characterized .Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary based on their structure and substituents. For example, the thermal stabilities of some compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that the reported compounds have moderate thermal stabilities .科学研究应用

1. 血管紧张素 II 受体拮抗剂的间隔基根据 X 射线晶体学测定,苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基)和相关的恶二唑衍生物已被用作潜在非肽血管紧张素受体拮抗剂合成的间隔基 (Meyer 等,2003)。

2. 介晶行为和光致发光该化合物作为一系列 1,3,4-恶二唑衍生物的一部分,已被合成并表征其介晶行为和光致发光特性。这些化合物显示出具有窄温度范围的向列和/或近晶 A 介晶,并表现出强烈的蓝色荧光发射 (Han 等,2010)。

3. 氟化物化学传感器苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基)的衍生物已被报道为具有比色性质的新型阴离子传感器,用于氟化物传感。它们在添加氟化物后表现出从无色到黄色的颜色变化 (Ma 等,2013)。

4. 缓蚀研究表明,包括与苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基)相关的 1,3,4-恶二唑衍生物可以作为硫酸中低碳钢的缓蚀剂。它们以在钢表面形成保护层和表现出混合型抑制行为而著称 (Ammal 等,2018)。

5. 接枝在聚氯乙烯上恶二唑衍生物,包括相关化合物,已被接枝到聚氯乙烯上以创建杂化聚合物,这些聚合物在研究中显示出显着的生物活性 (Kareem 等,2021)。

6. 抗肿瘤活性一些与苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基)在结构上相关的 1,3,4-恶二唑衍生物已被合成并测试了对乳腺癌和肺癌细胞系的抗肿瘤活性,显示出作为治疗剂的潜力 (Galal 等,2010)

7. 液晶性质对恶二唑衍生物(包括与苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基) 类似的那些衍生物)的液晶性质的研究揭示了它们在先进材料中应用的潜力。这些研究重点研究了不同的末端基团和恶二唑环对液晶行为的影响 (Ali & Tomi,2018)。

8. 分子结合相互作用1,2,4-恶二唑-5-酮(与苯甲酸甲酯 4-(5-甲基-1,2,4-恶二唑-3-基) 相关的类别)已被研究其在超分子配合物中的结合相互作用。这些研究增强了对分子相互作用的理解,并在药物化学中具有潜在应用 (Reichert 等,2001)。

9. 合成和光谱表征该化合物及其衍生物一直是广泛合成和光谱表征研究的主题,有助于更深入地了解其结构、电子和光谱性质。这些研究对于开发新材料和药物至关重要 (Amiri 等,2016)。

作用机制

Target of Action

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound that belongs to the 1,2,4-oxadiazole family . Compounds in this family have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . .

Mode of Action

Compounds in the 1,2,4-oxadiazole family have been suggested to exhibit their anti-infective properties through various mechanisms, potentially including disruption of bacterial cell walls, inhibition of protein synthesis, or interference with dna replication .

Biochemical Pathways

Given the anti-infective properties of related 1,2,4-oxadiazole compounds, it is plausible that this compound may interact with pathways related to microbial growth and proliferation .

Result of Action

Based on the known anti-infective properties of related 1,2,4-oxadiazole compounds, it is possible that this compound may inhibit the growth and proliferation of certain microbes .

安全和危害

未来方向

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications in material science, medicinal chemistry, and high energy molecules . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

属性

IUPAC Name |

methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZDWMKGQVUJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446850 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196301-94-7 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-N'-[4-methyl-5-nitro-6-oxo-1-(phenylmethoxymethyl)pyrimidin-2-yl]methanimidamide](/img/structure/B1609760.png)